molecular formula C10H11FO3 B1596766 2-Fluoro-4-propoxybenzoic acid CAS No. 203115-96-2

2-Fluoro-4-propoxybenzoic acid

Cat. No.: B1596766
CAS No.: 203115-96-2
M. Wt: 198.19 g/mol
InChI Key: BJNGKZRNUKQAKN-UHFFFAOYSA-N
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Description

2-Fluoro-4-propoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the second position and a propoxy group at the fourth position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

2-Fluoro-4-propoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-propoxybenzoic acid can be achieved through various methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. Another method involves the use of electrophilic fluorination reagents such as Selectfluor, which is known for its efficiency in introducing fluorine atoms into organic molecules .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-propoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The propoxy group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.

    4-Propoxybenzoic Acid: Lacks the fluorine atom, which may reduce its ability to interact with biological targets.

    2-Fluoro-4-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a propoxy group, which may affect its solubility and reactivity.

Uniqueness

2-Fluoro-4-propoxybenzoic acid is unique due to the presence of both the fluorine atom and the propoxy group, which together enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGKZRNUKQAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379206
Record name 2-fluoro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203115-96-2
Record name 2-Fluoro-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203115-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-fluoro-4-propoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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